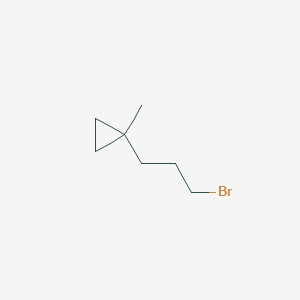
1-(3-Bromopropyl)-1-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Bromopropyl)-1-methylcyclopropane” is likely a cyclopropane derivative, which means it contains a three-membered ring of carbon atoms. It also appears to have a bromopropyl and a methyl group attached to it .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through substitution or addition reactions . For instance, bromopropylamine hydrobromide is used as a reagent to introduce a propylamine group to the molecular skeleton .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a three-membered carbon ring (cyclopropane), with a bromopropyl group and a methyl group attached to one of the carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, including substitution and elimination reactions . The specific reactions would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as (3-Bromopropyl)trichlorosilane, are liquid at room temperature and have a specific gravity greater than 1 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Ring Enlargement
1-(3-Bromopropyl)-1-methylcyclopropane participates in palladium-catalyzed ring enlargement reactions. Methylenecyclopropanes can be converted into cyclobutenes under palladium acetate catalysis. This transformation is facilitated by the presence of metal bromide and provides a plausible mechanism for the reaction, as evidenced by deuterium labeling experiments (Shi, Liu, & Tang, 2006).
Synthesis of Chromones
Another application is the synthesis of chromones from 1,1-diacylcyclopropanes, demonstrating the compound's utility in constructing complex molecules. This process involves a tandem deprotection-cyclization reaction, showcasing the rapid access to 2,3-disubstituted chromones, which are crucial for the synthesis of potent antibacterial compounds like bromophycoic acid E (Smith et al., 2017).
Radical Ring Expansion Reactions
The evolution of primary radicals from derivatives of this compound has been theoretically studied, revealing insights into the mechanism of radical ring expansion reactions. This study provides a detailed understanding of the reaction pathways and the factors influencing the yield and selectivity of the products (Ardura & Sordo, 2006).
Generation of Molecular Complexity
Research into the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes, including derivatives of this compound, has led to significant developments in generating molecular complexity. These reactions have been leveraged to produce a variety of new compounds, including cyclobutanones and indenes, demonstrating the versatility of these molecules in synthetic chemistry (Shi, Lu, Wei, & Shao, 2012).
Ethylene Perception Inhibition in Agriculture
While not directly related to this compound, it's worth noting the use of 1-methylcyclopropene (1-MCP) in agriculture to inhibit ethylene perception in fruits and vegetables. This application has led to an explosion of research on its effects, highlighting the broader implications of cyclopropane derivatives in scientific research beyond synthetic chemistry (Watkins, 2006).
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis and may interact with a variety of biological targets .
Mode of Action
For instance, they can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions and pathways, potentially affecting a wide range of cellular processes .
Result of Action
Brominated compounds can have various effects depending on their specific targets and the type of reactions they undergo .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(4-5-7)3-2-6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLNWGPSBXDEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2724689.png)
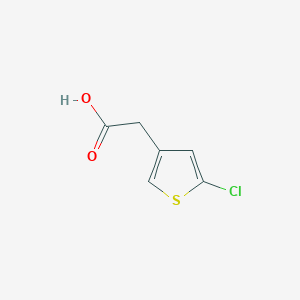
![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)
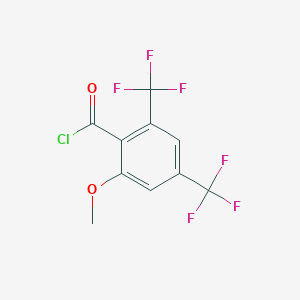
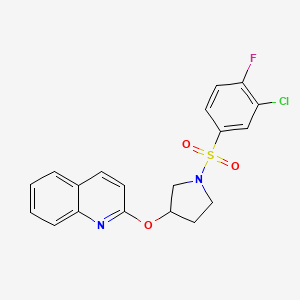
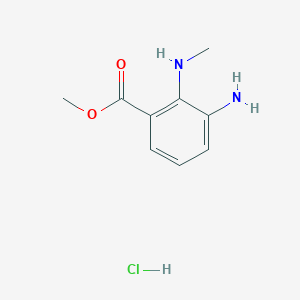
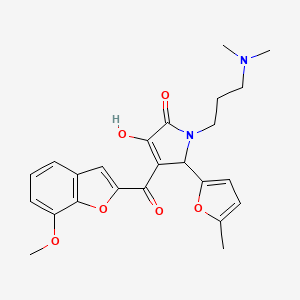
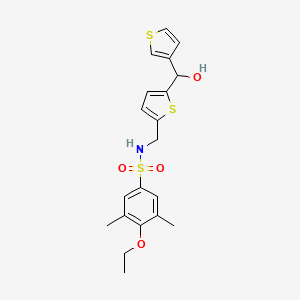
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)
![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2724704.png)
![2-Methyl-1-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2724705.png)
